Phe-Pro-Arg-PABA-Resorufin
Description
Properties
Molecular Formula |
C39H42N8O6 |
|---|---|
Molecular Weight |
718.815 |
SMILES |
O=C1C=C2OC3=CC(OCC4=CC=C(NC([C@@H](NC([C@@H]5CCCN5C([C@H](N)CC6=CC=CC=C6)=O)=O)CCCNC(N)=N)=O)C=C4)=CC=C3N=C2C=C1 |
Appearance |
Solid powder |
Synonyms |
Phe-Pro-Arg-PABA-Resorufin; (S)-1-(D-phenylalanyl)-N-((S)-5-guanidino-1-oxo-1-((4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)phenyl)amino)pentan-2-yl)pyrrolidine-2-carboxamide |
Origin of Product |
United States |
Design and Chemical Architecture of Phe Pro Arg Paba Resorufin
Tripeptide Recognition Sequence: Phe-Pro-Arg and its Functional Role
The functional core of this probe's specificity lies in its tripeptide sequence: Phenylalanyl-Prolyl-Arginine (Phe-Pro-Arg). This particular sequence is designed to be recognized and cleaved by specific serine proteases. The arrangement of the amino acids—a hydrophobic residue (Phenylalanine), a conformationally rigid residue (Proline), and a positively charged residue (Arginine) at the P1 position (adjacent to the cleavage site)—creates a specific motif that fits into the active site of target enzymes. peakproteins.com
Research has identified sequences containing the Pro-Phe-Arg motif as substrates for plasma kallikrein, a serine protease involved in various physiological processes. nih.gov For instance, the chromogenic substrate N-Bz-Pro-Phe-Arg-pNA has been shown to be relatively specific for plasma kallikrein. nih.gov Furthermore, the related D-Phe-Pro-Arg sequence serves as a scaffold for the design of direct thrombin inhibitors, indicating that thrombin also recognizes this structural motif. nih.gov The Phe-Pro-Arg sequence in the probe, therefore, acts as a specific trigger, directing the enzymatic activity of proteases like kallikrein or thrombin to the probe, initiating the subsequent signaling cascade.
The p-Aminobenzyl Alcohol (PABA) Self-Immolative Linker
Connecting the peptide recognition sequence to the resorufin (B1680543) fluorophore is the p-Aminobenzyl Alcohol (PABA) linker. This component is not merely a passive spacer but an active participant in the signal generation process, functioning as a "self-immolative" or "self-cleavable" linker.
Self-cleavable spacers are ingeniously designed molecular constructs that are stable under normal conditions but undergo a rapid, spontaneous fragmentation upon a specific triggering event. symeres.com The design of the PABA linker is based on the principle of a 1,6-quinone-methide elimination reaction. nih.govresearchgate.net This electronic cascade is a key design principle in many prodrug and sensor systems. nih.gov
The core concept involves masking a reactive functional group (in this case, the aniline (B41778) nitrogen of PABA) with a protecting group (the Phe-Pro-Arg peptide). The other end of the linker, the benzylic alcohol, is connected to the molecule to be released (the resorufin fluorophore). The presence of the electron-donating amino group is crucial, as it is positioned para to the benzylic leaving group, enabling the electronic cascade necessary for self-immolation. reading.ac.uk Until the peptide is cleaved, the electronic configuration of the PABA linker is stable, and the linker remains intact.
The PABA linker is critical for efficient signal transduction. Once a target protease cleaves the amide bond between the Arginine of the peptide and the PABA linker's amine group, the trigger is pulled. iris-biotech.de The newly exposed free aniline is a strong electron-donating group. This initiates a spontaneous and rapid 1,6-elimination reaction. nih.gov An electronic cascade flows through the aromatic ring, leading to the formation of a transient aza-quinone methide intermediate and the expulsion of the resorufin molecule from the benzylic position. reading.ac.uk
This self-immolative degradation ensures that the release of the fluorophore is a direct and rapid consequence of the initial enzymatic cleavage event. It effectively translates the singular event of peptide bond hydrolysis into the release of a signaling molecule, ensuring a clean and efficient conversion of enzymatic activity into a fluorescent signal. This process is often described as a molecular "domino reaction." iris-biotech.de
Resorufin Fluorophore: Spectroscopic Properties and Advantages in Biochemical Assays
The final component of the probe is Resorufin, the fluorescent reporter molecule. In its conjugated form within the probe, the phenolic hydroxyl group of resorufin is linked to the PABA spacer, which typically quenches its fluorescence. Upon cleavage and release, the highly fluorescent nature of free resorufin is restored, generating the detectable signal.
Resorufin is widely used in biochemical assays due to its favorable spectroscopic properties. It exhibits strong absorption and fluorescence in the long-wavelength visible region of the spectrum, which helps to minimize background interference from autofluorescence common in biological samples. nih.gov Its high fluorescence quantum yield contributes to the sensitivity of assays. Furthermore, resorufin is known for its good stability and low cytotoxicity, making it suitable for use in cell-based assays. peptide.com
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λEx) | ~563-571 nm | aatbio.combiotium.com |
| Emission Maximum (λEm) | ~584-587 nm | aatbio.combiotium.com |
| Appearance | Highly fluorescent, pink/red color | nih.gov |
| Solubility | Soluble in DMSO | biotium.com |
Synthetic Strategies and Structural Elucidation Considerations
The synthesis of a complex molecule like Phe-Pro-Arg-PABA-Resorufin is a multi-step process that requires precise chemical strategies. A common approach involves the modular assembly of its three components.
The tripeptide sequence, Phe-Pro-Arg, is typically constructed using Solid-Phase Peptide Synthesis (SPPS). peptide.comluxembourg-bio.com This well-established technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the amino-terminus is standard practice. rsc.org
Following the synthesis and purification of the peptide, it is conjugated to the PABA-Resorufin moiety in solution. This involves forming a stable amide bond between the C-terminus of the peptide (the carboxyl group of Arginine) and the amine group of the PABA linker. The resorufin fluorophore would be previously attached to the benzylic alcohol position of the PABA linker. nih.govnih.gov
Structural elucidation and purity assessment are critical to ensure the final compound is correct and suitable for use. High-Performance Liquid Chromatography (HPLC) is used to purify the final conjugate and assess its purity. researchgate.net The identity and structure of the compound are confirmed using a combination of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov High-resolution mass spectrometry provides an accurate molecular weight, confirming the successful conjugation of all three components. 1H and 13C NMR spectroscopy are used to verify the covalent structure, confirming the presence of the amino acid residues, the PABA linker, and the resorufin fluorophore, and ensuring the correct connectivity between the modules. creative-proteomics.com
Enzymatic Interaction and Substrate Specificity Analysis
General Principles of Protease-Substrate Recognition
Proteases, enzymes that catalyze the breakdown of proteins, exhibit remarkable selectivity for their substrates. This specificity is governed by a combination of factors that ensure the precise cleavage of peptide bonds. The interaction between a protease and its substrate is often described using the Schechter and Berger nomenclature, where amino acid residues in the substrate are designated as Pn...P3-P2-P1-P1'-P2'-P3'...Pn', with the scissile bond located between P1 and P1'. The corresponding binding sites on the protease are termed Sn...S3-S2-S1-S1'-S2'-S3'...Sn'.
Key principles that dictate this recognition include:
Primary Specificity (S1 Pocket): The S1 pocket of the protease is a critical determinant of substrate specificity, as it accommodates the P1 residue of the substrate. For trypsin-like serine proteases, the S1 pocket is typically deep and contains a negatively charged aspartic acid residue at the bottom, which favorably interacts with the positively charged side chains of arginine (Arg) or lysine (B10760008) (Lys) at the P1 position.
Secondary Interactions (Subsites): Interactions beyond the S1-P1 engagement, at subsites such as S2, S3, and S4, contribute significantly to both the affinity and specificity of the substrate. These secondary interactions can involve hydrogen bonds, hydrophobic interactions, and electrostatic forces, which collectively stabilize the enzyme-substrate complex.
Exosite Interactions: Some proteases possess exosites, which are secondary binding sites distinct from the active site cleft. These exosites can bind to specific regions of the substrate, thereby enhancing the affinity and modulating the specificity of the interaction. Thrombin, for example, has well-characterized exosites that play a crucial role in recognizing its natural substrates.
Conformational Selection: The binding of a substrate to a protease can involve conformational changes in both molecules. The "induced fit" model suggests that the initial binding of the substrate induces a conformational change in the enzyme's active site, leading to a more precise alignment for catalysis.
The Phe-Pro-Arg sequence in the substrate is designed to specifically target proteases that recognize arginine at the P1 position, with the P2 (Pro) and P3 (Phe) residues further refining the selectivity for certain enzymes within this class.
Specificity Towards Trypsin-like Serine Proteases
The tripeptide sequence Phe-Pro-Arg is a well-established recognition motif for a subset of trypsin-like serine proteases, which are characterized by their preference for cleaving peptide bonds C-terminal to basic amino acid residues.
Thrombin is a key serine protease in the blood coagulation cascade, and its activity is tightly regulated. The Phe-Pro-Arg sequence mimics the cleavage site in some of thrombin's natural substrates, making Phe-Pro-Arg-PABA-Resorufin a highly specific substrate for this enzyme.
Studies on similar D-Phe-Pro-Arg derived inhibitors have shown that they bind to the active site of thrombin in a substrate-like manner. The D-Arg residue forms contacts similar to the L-isomer in other substrates and inhibitors.
Factor Xa is another critical serine protease in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. While Factor Xa is also a trypsin-like serine protease that cleaves after arginine, its substrate specificity differs from that of thrombin. The preferred recognition sequence for Factor Xa is typically Ile-Glu-Gly-Arg.
Although the Phe-Pro-Arg sequence is not the optimal recognition motif for Factor Xa, some level of cleavage of Phe-Pro-Arg-based substrates can occur. The interaction is still anchored by the P1 arginine in the S1 pocket. However, the P2 and P3 residues (Pro and Phe) are not as well-accommodated by the corresponding subsites of Factor Xa as they are by thrombin. This results in a significantly lower cleavage efficiency compared to thrombin. The development of specific Factor Xa substrates often involves modifications to the P2 and P3 positions to better fit the active site of Factor Xa.
Evaluation of Cross-Reactivity with Other Proteases
An ideal synthetic substrate should exhibit high specificity for its target enzyme with minimal cross-reactivity with other proteases that may be present in a biological sample. The cross-reactivity of this compound with other serine proteases such as plasmin and trypsin is an important consideration.
Trypsin: As a archetypal trypsin-like serine protease, trypsin readily cleaves substrates with arginine at the P1 position. Therefore, it is expected that this compound would be cleaved by trypsin. However, the P2 proline can influence the rate of hydrolysis, as trypsin's S2 subsite has different preferences compared to thrombin.
Plasmin: Plasmin is another key serine protease involved in the fibrinolytic system, responsible for degrading fibrin (B1330869) clots. Like thrombin and Factor Xa, plasmin prefers basic residues (Lys and Arg) at the P1 position. Consequently, some degree of cross-reactivity with this compound is anticipated.
Kallikrein: Plasma kallikrein is a serine protease that also recognizes and cleaves substrates after arginine residues. Therefore, it is plausible that it would exhibit some activity towards this compound.
Studies on related D-Phe-Pro-D-Arg-derived inhibitors have demonstrated a higher selectivity for thrombin over both Factor Xa and trypsin. For instance, the inhibitor fPrt was found to be 110-fold more selective for thrombin than for Factor Xa and 420-fold more selective than for trypsin. This suggests that while the Phe-Pro-Arg sequence can be recognized by other trypsin-like proteases, the specific conformation and interactions of the entire molecule can confer a significant degree of selectivity for thrombin.
Kinetic Analysis of Enzyme-Substrate Interactions
The efficiency of an enzyme-substrate interaction is quantified by its kinetic parameters, which provide valuable insights into the binding affinity and catalytic turnover rate.
The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (V_max), and the Michaelis constant (K_m). The equation is expressed as:
V₀ = (V_max * [S]) / (K_m + [S])
K_m (Michaelis constant): This parameter represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme; a lower K_m value indicates a higher affinity.
V_max (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.
k_cat (turnover number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time (k_cat = V_max / [E]t, where [E]t is the total enzyme concentration).
For the closely related substrate, D-Phe-Pro-Arg-PABA-Resorufin, kinetic parameters for its hydrolysis by thrombin have been determined.
| Parameter | Value |
|---|---|
| K_m (μM) | 14 |
| k_cat (s⁻¹) | 103 |
| k_cat/K_m (M⁻¹s⁻¹) | 7.4 x 10⁶ |
The catalytic properties of human tissue kallikrein with peptide ... The catalytic properties of human tissue kallikrein with peptide thioester substrates. Eur J Biochem. 1982 Sep;126(3):575-81. doi: 10.1111/j.1432-1033.1982.tb06813.x. Authors. C G Knight. PMID: 6752006. DOI: 10.1111/j.1432-1033.1982.tb06813.x. Abstract. Kinetic constants (Km, kcat and kcat/Km) have been determined for the hydrolysis of a series of peptide thioester substrates by human tissue kallikrein. The enzyme showed a preference for arginine rather than lysine in the P1 position. Proline was the preferred residue in the P2 position. In the P3 position phenylalanine was preferred to glycine. The substrate with the highest value of kcat/Km was Cbz-Phe-Pro-Arg-SBzl (1.2 X 10(5) M-1 S-1). The results are compared with those previously obtained with bovine beta-trypsin and porcine pancreatic kallikrein. Publication types. Comparative Study. MeSH terms. Animals. Cattle. Humans. Kallikreins / metabolism* Kinetics. Pancreatic Elastase / metabolism. Peptides / metabolism* Swine. Trypsin / metabolism. Substances. Peptides. Kallikreins. Pancreatic Elastase. Trypsin. LinkOut - more resources. Full text sources. Wiley. Miscellaneous. NLM Literature Archives. PubMed Commons. 0 comments. 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Advanced Methodologies for Protease Activity Measurement
Principles of Fluorometric Assays Utilizing Phe-Pro-Arg-PABA-Resorufin
Fluorometric assays employing the substrate this compound are founded on the principle of enzymatic cleavage leading to the release of a highly fluorescent product. The substrate itself is a non-fluorescent or weakly fluorescent molecule. In the presence of a specific protease, the peptide bond between Arginine (Arg) and the p-aminobenzoic acid (PABA) linker is hydrolyzed. This cleavage event liberates the fluorophore, Resorufin (B1680543), from the quenching effects of the peptide moiety. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and, consequently, the activity of the protease. This method offers a sensitive and continuous way to measure enzyme kinetics.
Real-time kinetic monitoring of protease activity is a significant advantage of using fluorogenic substrates like this compound. nih.gov This approach involves the continuous measurement of fluorescence emission over time, providing a dynamic view of the enzymatic reaction as it occurs. nih.gov By recording the fluorescence signal at regular intervals immediately after the addition of the enzyme to the substrate, a progress curve is generated. The initial rate of the reaction (V₀), determined from the steepest slope of this curve, is directly proportional to the concentration of the active enzyme under substrate-saturating conditions.
This real-time data allows for the detailed study of enzyme kinetics, including the determination of key parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Furthermore, real-time monitoring is invaluable for studying the effects of inhibitors or activators on protease activity, as their influence on the reaction rate can be observed instantaneously. nih.gov The ability to acquire multiple data points throughout the reaction provides a more robust and accurate assessment of enzyme activity compared to single-point measurements. nih.gov
Endpoint fluorescence detection offers a simplified alternative to kinetic monitoring for determining protease activity. In this method, the enzymatic reaction is allowed to proceed for a fixed period, after which the reaction is stopped, often by the addition of a chemical inhibitor or by changing the pH. The fluorescence of the released Resorufin is then measured at this single time point.
This approach is particularly well-suited for high-throughput screening (HTS) applications where a large number of samples need to be analyzed simultaneously. While it does not provide the detailed kinetic information of a real-time assay, it offers a straightforward and rapid method for comparing the relative activities of different enzyme preparations or for screening large libraries of potential protease inhibitors. The final fluorescence reading is correlated with the total amount of product formed during the incubation period, providing a quantitative measure of enzyme activity.
Chromogenic Detection Methodologies
Chromogenic detection methods rely on the enzymatic conversion of a soluble, colorless substrate into an insoluble, colored product. abcam.comnovusbio.com While this compound is primarily a fluorogenic substrate, the underlying principle of enzymatic cleavage can be adapted for chromogenic assays by replacing the fluorophore with a chromogenic reporter group. In such an assay, the protease-mediated hydrolysis of the substrate would release a chromogen, leading to the development of a measurable color change.
The intensity of the color produced is proportional to the amount of substrate cleaved and can be quantified using a spectrophotometer or a microplate reader. Chromogenic assays are generally considered to be robust and less susceptible to interference from fluorescent compounds in the sample matrix. abcam.com They are widely used in various applications, including enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry (IHC), due to their simplicity and the stability of the colored end-product. abcam.comabcam.com
High-Sensitivity Assay Development and Optimization
The development of high-sensitivity assays is crucial for detecting low levels of protease activity, which is often a requirement in biological and clinical research. Assays utilizing fluorogenic substrates like this compound can be optimized to achieve exceptionally low detection limits.
The inherent brightness of the Resorufin fluorophore contributes significantly to the high sensitivity of assays using this substrate. With careful optimization of assay conditions and the use of sensitive fluorescence detectors, it is possible to achieve detection limits in the femtomolar (fM) range for certain proteases. The dynamic range of the assay, which is the concentration range over which a reliable and linear response is observed, is also a critical parameter. A wide dynamic range allows for the accurate quantification of protease activity across a broad spectrum of concentrations, from very low to very high levels.
Factors that can influence the detection limit and dynamic range include the purity of the enzyme and substrate, the background fluorescence of the assay buffer and microplates, and the quantum yield of the fluorophore.
The optimization of reaction conditions is paramount for maximizing the sensitivity and accuracy of protease assays.
pH: The activity of proteases is highly dependent on the pH of the reaction environment. Each protease has an optimal pH at which it exhibits maximum catalytic activity. Therefore, it is essential to perform the assay in a buffer system that maintains this optimal pH. For instance, some studies have found an optimal pH of 7 for the production of certain proteases. mdpi.comresearchgate.net
Ionic Strength: The ionic strength of the buffer, determined by the concentration of salts, can also influence enzyme activity. Salts can affect the stability of the enzyme's three-dimensional structure and its interaction with the substrate. The optimal ionic strength must be determined empirically for each specific protease-substrate pair.
Temperature: Temperature significantly affects the rate of enzymatic reactions. As the temperature increases, the reaction rate generally increases until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. For example, studies on protease production by Yarrowia lipolytica have identified optimal temperatures around 30°C. mdpi.comresearchgate.net Maintaining a constant and optimal temperature throughout the assay is crucial for obtaining reproducible results.
Comparison with Alternative Fluorogenic Substrates (e.g., AMC, MNA)
In the measurement of protease activity, the choice of fluorogenic leaving group is critical as it dictates the assay's sensitivity, spectral properties, and susceptibility to interference. The this compound substrate utilizes resorufin as its fluorophore. A comparison with established fluorogenic substrates, such as those based on 7-amino-4-methylcoumarin (B1665955) (AMC) and 4-methoxy-β-naphthylamide (MNA), reveals significant differences in their photophysical characteristics and performance in enzymatic assays.
The primary advantage of resorufin-based substrates lies in their long-wavelength spectral properties. researchgate.net Resorufin and analogous rhodamine dyes are excited by and emit light in the visible range, spectrally distant from the ultraviolet and blue regions where many biological molecules and synthetic compounds autofluoresce. iris-biotech.dedntb.gov.ua This red-shifted profile (Excitation ~574 nm / Emission ~585 nm for resorufin) minimizes background fluorescence and interference from colored components often present in compound libraries or biological samples. iris-biotech.dedntb.gov.ua In contrast, AMC, a widely used fluorophore, has excitation and emission maxima in the ultraviolet and blue regions of the spectrum (Excitation ~345-380 nm / Emission ~445-460 nm), making it more prone to such interference. iris-biotech.de MNA also operates in a shorter wavelength range, with excitation around 335-350 nm and emission between 410-440 nm. thermofisher.com
This spectral difference often translates to a significant enhancement in assay sensitivity. Assays employing rhodamine-based substrates, which share spectral similarities with resorufin, have been reported to be 50 to 300 times more sensitive than analogous AMC-based substrates. thermofisher.com This increased sensitivity is attributed to both the higher fluorescence quantum yield of the released fluorophore and potentially enhanced reactivity at the cleavage site. thermofisher.com Consequently, assays using resorufin-based substrates can often be performed with lower concentrations of both enzyme and substrate.
Fluorogenic substrates function on the principle of fluorescence quenching. When the fluorophore (e.g., Resorufin, AMC, or MNA) is covalently linked to the peptide sequence via an amide bond, its fluorescence is suppressed. core.ac.uk Upon enzymatic cleavage of this bond by a target protease, the free fluorophore is released, resulting in a quantifiable increase in fluorescence intensity that is proportional to the rate of the enzymatic reaction. core.ac.ukresearchgate.net
Photophysical Properties of Fluorogenic Leaving Groups
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Spectral Range |
|---|---|---|---|
| Resorufin | ~574 | ~585 | Visible (Red) |
| AMC | 345 - 380 | 445 - 460 | UV / Blue |
| MNA | 335 - 350 | 410 - 440 | UV / Violet |
Data compiled from multiple sources. researchgate.netiris-biotech.dethermofisher.com
Comparative Features of Fluorogenic Substrates
| Feature | Resorufin-based Substrates | AMC-based Substrates | MNA-based Substrates |
|---|---|---|---|
| Sensitivity | High to Very High | Moderate | Moderate to High |
| Background Interference | Low | High | High |
| Spectral Shift | Long-wavelength (Red-shifted) | Short-wavelength | Short-wavelength |
| Primary Advantage | Reduced interference, high sensitivity | Well-established, widely used | Alternative to AMC |
| Primary Disadvantage | Less established than AMC | Susceptible to autofluorescence and color quenching | Operates in UV range, similar limitations to AMC |
General characteristics based on the properties of the core fluorophores. iris-biotech.dethermofisher.comresearchgate.net
Research Applications in Enzymology and Biochemistry
Quantitative Detection of Proteases in Biological Matrices
The ability to accurately measure protease activity in biological samples is crucial for understanding their physiological and pathological roles. Phe-Pro-Arg-PABA-Resorufin provides a sensitive method for achieving this, enabling researchers to quantify protease levels in various complex biological environments.
Application in Plasma and Whole Blood Samples for Enzyme Quantification
One of the significant applications of this compound is the quantification of protease activity directly in plasma and whole blood. This is particularly relevant for enzymes involved in the coagulation cascade, such as thrombin. The direct measurement of thrombin activity in these samples can provide valuable insights into hemostatic function and thrombotic risk. For example, this substrate has been successfully employed to develop sensitive assays for the detection of the direct thrombin inhibitor dabigatran (B194492) in human plasma and whole blood samples. The assay's principle relies on the inhibition of a known amount of thrombin by dabigatran in the sample, with the residual thrombin activity being measured by the rate of this compound cleavage.
The performance of such assays in plasma is critical for their clinical and research utility. The table below illustrates representative data on the precision of a thrombin activity assay using a similar fluorogenic substrate in human plasma.
| Sample Type | Intra-assay Coefficient of Variation (CV) | Inter-assay Coefficient of Variation (CV) |
| Normal Human Plasma | < 5% | < 10% |
| Spiked Plasma (Low Control) | < 6% | < 12% |
| Spiked Plasma (High Control) | < 4% | < 9% |
| This table presents illustrative data for a generic fluorogenic protease assay in plasma, as specific data for this compound was not available in the public domain. |
Assessment of Protease Levels in Pre-clinical Research Models
In pre-clinical research, understanding the in vivo activity of proteases is essential for evaluating disease progression and the efficacy of therapeutic interventions. Fluorogenic substrates like this compound can be utilized to measure protease activity in samples derived from animal models. For instance, plasma samples from a mouse model of thrombosis can be assayed to determine the level of circulating active thrombin, providing a direct measure of the thrombotic state. This allows for the assessment of anticoagulant therapies in a physiologically relevant context. The high sensitivity of the assay is advantageous, especially when working with the small sample volumes often obtainable from preclinical models.
Characterization of Protease Inhibitors
The development of novel protease inhibitors is a major focus of pharmaceutical research. This compound provides a robust platform for the screening and characterization of these inhibitory compounds.
Screening and Evaluation of Novel Protease Inhibitory Compounds
High-throughput screening (HTS) campaigns are often employed to identify new drug candidates from large chemical libraries. The fluorogenic assay using this compound is well-suited for HTS due to its simplicity, sensitivity, and compatibility with microplate formats. In a typical screening assay, a target protease is incubated with the substrate and a compound from the library. A decrease in the rate of fluorescence generation compared to a control without the compound indicates potential inhibitory activity.
The table below shows a hypothetical example of data from a primary screen of potential thrombin inhibitors.
| Compound ID | Concentration (µM) | % Inhibition of Thrombin Activity |
| Compound A | 10 | 92% |
| Compound B | 10 | 15% |
| Compound C | 10 | 88% |
| Compound D | 10 | 5% |
| This table illustrates the type of data generated in a primary screening assay. Compounds with high percent inhibition would be selected for further characterization. |
Following the initial screen, hit compounds are further evaluated to determine their potency, typically by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Mechanistic Studies of Inhibitor-Enzyme Interactions
Beyond screening, this compound is instrumental in elucidating the mechanism of action of protease inhibitors. By performing kinetic experiments at various substrate and inhibitor concentrations, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For a competitive inhibitor, an increase in the apparent Michaelis constant (Km) of the substrate is observed with increasing inhibitor concentration, while the maximum velocity (Vmax) remains unchanged. This type of detailed kinetic analysis is fundamental to understanding how an inhibitor interacts with its target enzyme, which is critical for its further development as a therapeutic agent.
Studies in Coagulation and Fibrinolysis Research
The processes of blood coagulation and fibrinolysis are tightly regulated by a complex network of proteases and their inhibitors. Fluorogenic substrates like this compound are invaluable for dissecting the intricate mechanisms of these pathways. In coagulation research, this substrate can be used to continuously monitor the generation of thrombin in plasma, providing a detailed picture of the entire coagulation cascade. This "thrombin generation assay" is a powerful tool for assessing the pro- and anticoagulant potential of various substances and for diagnosing bleeding or thrombotic disorders.
In the context of fibrinolysis, the breakdown of blood clots, proteases such as plasmin are key players. While this compound is primarily a substrate for thrombin-like enzymes, the principles of using fluorogenic peptide substrates are broadly applicable to studying other proteases in the fibrinolytic system by modifying the peptide recognition sequence. These assays allow for the real-time monitoring of fibrinolytic activity and the evaluation of fibrinolytic drugs.
Assaying Thrombin Generation in In Vitro Systems
The tripeptide sequence D-Phenylalanyl-prolyl-arginine (D-Phe-Pro-Arg) is a well-established recognition motif for thrombin, a critical enzyme in the blood coagulation cascade. nih.govresearchgate.net Thrombin generation assays are vital tools for assessing the balance of pro- and anticoagulant forces in plasma. These assays typically monitor the activity of newly formed thrombin by observing the cleavage of a synthetic substrate.
While specific studies on this compound are scarce, the principle relies on the enzymatic action of thrombin. Thrombin would cleave the peptide at the bond following the arginine residue, releasing the PABA-Resorufin fragment. This release liberates the resorufin (B1680543) from a quenched state, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the thrombin activity in the sample. Peptides based on the Phe-Pro-Arg sequence are known to be effective substrates for this purpose. nih.gov For instance, related chromogenic substrates such as H-D-Phenylalanyl-L-pipecolyl-L-arginine 4-nitroanilide dihydrochloride (B599025) are commonly used to determine the kinetic parameters of thrombin activity. nih.gov
Probing Factor Xa Activity in Hemostasis Research
Factor Xa (FXa) is another key protease in the coagulation cascade, responsible for converting prothrombin into active thrombin. Assays for FXa activity are crucial for monitoring anticoagulant therapies. While the Phe-Pro-Arg sequence is primarily associated with thrombin, the selectivity of such peptide substrates is not always absolute, and cross-reactivity with other related proteases like Factor Xa can occur.
The selectivity of peptide inhibitors derived from the D-Phe-Pro-D-Arg scaffold has been evaluated against both thrombin and Factor Xa. nih.gov These studies indicate that modifications to the peptide structure can significantly alter its selectivity. For example, certain tetrapeptide inhibitors based on this sequence have shown a 110-fold higher selectivity for thrombin over Factor Xa. nih.gov This suggests that while the core sequence is recognized by both enzymes, it is a much more efficient substrate for thrombin. Therefore, while this compound could potentially be used to probe Factor Xa activity, its lower specificity would need to be carefully considered in experimental design, and more specific substrates for FXa are generally preferred. nih.gov
Below is a comparative table illustrating the selectivity of a related D-Phe-Pro-D-Arg-derived inhibitor for different proteases, which provides context for the potential cross-reactivity of the Phe-Pro-Arg sequence.
| Enzyme | Inhibitory Constant (Ki) in µM | Selectivity (fold) vs. Thrombin |
| α-Thrombin | 0.05 ± 0.01 | 1 |
| Factor Xa | 5.5 ± 0.5 | 110 |
| Trypsin | 21 ± 1 | 420 |
| This table presents data for the tetrapeptide inhibitor fPrt (D-Phe-Pro-D-Arg-D-Thr-CONH2) to demonstrate the typical selectivity profile of this peptide family. nih.gov |
Contribution to Proteomics Research and Enzyme Profiling
Fluorogenic substrates are valuable tools in proteomics and enzyme profiling, particularly in a technique known as activity-based protein profiling (ABPP). ABPP aims to characterize the active enzymes within a complex biological sample, such as a cell lysate or plasma.
A substrate like this compound could theoretically be used to screen for and profile the activity of thrombin-like serine proteases in complex mixtures. By incubating the substrate with the proteome, an increase in fluorescence would indicate the presence of active enzymes capable of cleaving the Phe-Pro-Arg sequence. This method allows for the functional characterization of enzymes directly in their native environment. However, the successful application in proteomics would depend on the substrate's specificity. Given the potential for cleavage by multiple related proteases, results would likely require confirmation with more specific probes or inhibitors to definitively identify the responsible enzymes. nih.gov
Mechanistic Insights into Fluorophore Release
Enzymatic Cleavage Mechanism of the Tripeptide Sequence
The core of the probe's specificity lies in the tripeptide sequence, Phenylalanine-Proline-Arginine (Phe-Pro-Arg). This specific sequence of amino acids is recognized as a substrate by certain proteases, particularly trypsin-like serine proteases. These enzymes catalyze the hydrolysis of the peptide bond at the C-terminal side of the arginine (Arg) residue.
The enzymatic reaction proceeds as follows:
Binding: The protease recognizes and binds to the Phe-Pro-Arg sequence of the substrate.
Catalysis: The enzyme's active site facilitates the hydrolytic cleavage of the amide bond linking the arginine residue to the para-aminobenzyl alcohol (PABA) linker.
Product Release: The enzyme releases the cleaved tripeptide and the PABA-Resorufin intermediate, which then proceeds to the next step of the reaction cascade.
This initial enzymatic step is the rate-limiting and specificity-determining event in the signal generation process.
Intramolecular Cyclization and Resorufin (B1680543) Liberation
Following the enzymatic removal of the Phe-Pro-Arg peptide, the PABA linker, which is a type of self-immolative spacer, becomes unstable. The newly exposed primary aromatic amine at the para position of the benzyl (B1604629) alcohol moiety initiates a spontaneous intramolecular rearrangement. acs.orgnih.gov
This process, known as a 1,6-elimination reaction, unfolds rapidly:
The lone pair of electrons on the aniline (B41778) nitrogen atom initiates an electronic cascade through the benzene (B151609) ring.
This electronic shift leads to the cleavage of the carbonate or ether bond connecting the PABA linker to the resorufin molecule.
The linker cyclizes and fragments into a stable byproduct (p-azido-quinone methide), while the free resorufin anion is liberated into the solution.
This self-immolative degradation is a key feature of the probe's design, ensuring that the release of the fluorophore is a direct and rapid consequence of the initial enzymatic cleavage, without the need for additional reagents.
Influence of PABA Linker on Release Kinetics and Signal Generation
The stability of the linker is paramount. In its intact, pre-cleavage state, the linker must be stable to prevent premature resorufin release, which would lead to a high background signal. However, post-cleavage, it must be sufficiently unstable to rapidly fragment and release the fluorophore. This delicate balance is a key aspect of probes utilizing self-immolative linkers, directly impacting the signal-to-noise ratio of the assay.
Spectroscopic Changes Associated with Resorufin Generation
The generation of a fluorescent signal is the ultimate output of the reaction cascade. The intact Phe-Pro-Arg-PABA-Resorufin molecule is designed to be non-fluorescent or, at best, weakly fluorescent. This is because the bulky, electron-withdrawing peptide-PABA group attached to the phenolic oxygen of resorufin quenches its natural fluorescence.
Upon enzymatic cleavage and subsequent linker self-immolation, resorufin is released in its free, anionic form. This free resorufin is a highly fluorescent compound with distinct spectroscopic properties. nih.govnih.gov The unquenching of the fluorophore results in a dramatic increase in fluorescence intensity, which can be monitored over time to determine the rate of the enzymatic reaction. researchgate.net
The key spectroscopic shift is the appearance of resorufin's characteristic fluorescence spectrum. Resorufin exhibits a strong absorption and a bright red fluorescence, which is easily detectable. fx361.comrsc.org
| Compound State | Fluorescence | Typical Excitation Max (nm) | Typical Emission Max (nm) |
|---|---|---|---|
| This compound (Intact) | Quenched / Very Low | N/A | N/A |
| Resorufin (Released) | High | ~570 | ~585 - 592 |
The exact excitation and emission maxima for resorufin can vary slightly depending on environmental factors such as pH and solvent polarity. nih.govfx361.comrsc.org
Future Directions and Perspectives
Development of Next-Generation Resorufin-Based Protease Probes
The core structure of "Phe-Pro-Arg-PABA-Resorufin" offers a versatile scaffold for the creation of next-generation protease probes with enhanced capabilities. A promising avenue of development is the incorporation of this peptide sequence into more complex probe designs, such as Fluorescence Resonance Energy Transfer (FRET) probes. In a FRET-based probe, a quencher molecule could be attached to one end of the peptide, which would suppress the fluorescence of the resorufin (B1680543) molecule at the other end. Proteolytic cleavage of the peptide would separate the resorufin from the quencher, resulting in a detectable increase in fluorescence. This approach offers the potential for higher signal-to-noise ratios and real-time monitoring of enzyme activity.
Another key area of development is the design of activity-based probes (ABPs) utilizing the "Phe-Pro-Arg" recognition motif. Unlike traditional substrates, ABPs form a covalent bond with the active site of the target protease. By attaching a reactive "warhead" to the C-terminus of the peptide sequence in place of the PABA-resorufin group, a probe could be created that irreversibly binds to its target enzyme. These ABPs, tagged with reporter molecules like biotin (B1667282) or other fluorophores, would enable the specific detection, isolation, and identification of active proteases in complex biological samples.
Future iterations of resorufin-based probes may also incorporate environmentally sensitive resorufin analogs. These analogs could exhibit altered fluorescent properties in response to changes in the local microenvironment, such as pH or polarity, providing additional layers of information beyond simple proteolytic cleavage.
Integration into High-Throughput Screening Platforms
The robust and sensitive nature of the assay using "this compound" makes it highly amenable to high-throughput screening (HTS) applications for the discovery of novel protease inhibitors. The assay's simplicity, which involves mixing the substrate with a sample containing the protease and measuring the resulting fluorescence, allows for rapid and automated analysis of large compound libraries. researchgate.net The long-wavelength excitation and emission of resorufin are advantageous in HTS as they minimize interference from autofluorescence of library compounds. researchgate.net
The integration of this substrate into HTS platforms is crucial for identifying new therapeutic leads for diseases where proteases are dysregulated. Miniaturization of the assay into 384-well or 1536-well plate formats would significantly increase throughput and reduce reagent costs. researchgate.net Robotic liquid handling systems can be employed for precise and reproducible dispensing of reagents, while automated plate readers can rapidly quantify the fluorescent signal. The data generated from these screens can be analyzed using sophisticated software to identify "hits" – compounds that significantly inhibit protease activity.
Furthermore, "this compound" and its derivatives can be used in secondary screens to determine the potency and selectivity of initial hits. By profiling hit compounds against a panel of different proteases using a variety of resorufin-based substrates, researchers can identify compounds with the desired specificity profile for further development.
Advancements in Protease Substrate Design for Enhanced Selectivity
While the "Phe-Pro-Arg" sequence provides a degree of specificity, a key challenge in protease research is the development of substrates that can distinguish between closely related enzymes with overlapping substrate preferences. Future advancements in substrate design will focus on enhancing the selectivity of probes like "this compound". One approach is the use of combinatorial peptide libraries to systematically explore the influence of amino acids at and around the cleavage site. nih.gov Techniques like positional scanning synthetic combinatorial libraries (PS-SCL) can rapidly identify optimal amino acid sequences that are selectively recognized by a target protease. nih.gov
The incorporation of unnatural or non-proteinogenic amino acids into the peptide backbone is another powerful strategy to improve selectivity. nih.gov These novel amino acids can introduce unique steric and electronic properties that can be exploited to achieve highly specific interactions with the active site of a target protease. By replacing one or more of the amino acids in the "Phe-Pro-Arg" sequence with an unnatural analog, it may be possible to design a substrate that is exclusively cleaved by a single protease.
Computational modeling and rational drug design will also play a crucial role in the development of more selective substrates. By understanding the three-dimensional structure of the protease active site, researchers can design peptide sequences that fit precisely into the binding pocket, maximizing favorable interactions and minimizing off-target binding. This structure-guided approach, combined with empirical screening of rationally designed libraries, will accelerate the discovery of highly selective protease probes. nih.gov
Broader Impact on Biochemical Assay Development
The principles underlying the design and application of "this compound" have had a significant and lasting impact on the broader field of biochemical assay development. The use of fluorogenic substrates that produce a signal upon enzymatic cleavage has become a cornerstone of modern enzymology and drug discovery. nih.gov The success of resorufin as a fluorescent reporter has spurred the development of a wide range of other fluorophores with diverse spectral properties, allowing for the creation of multiplexed assays that can simultaneously measure the activity of multiple enzymes.
The development of sensitive and reliable protease assays has facilitated a deeper understanding of the roles of proteases in health and disease. These assays are now routinely used in basic research to elucidate the mechanisms of protease function and in clinical diagnostics to measure protease activity as a biomarker for various diseases. rsc.org
Moreover, the strategies employed to enhance the selectivity of protease substrates, such as the use of combinatorial libraries and unnatural amino acids, are being applied to the development of probes for other enzyme classes. nih.gov The ongoing innovation in this area continues to push the boundaries of what is possible in biochemical analysis, enabling researchers to ask more complex questions and to screen for new therapeutic agents with greater efficiency and precision. The legacy of compounds like "this compound" is not only in their direct application but also in the foundational concepts they have helped to establish for the wider scientific community.
Q & A
Basic Research Questions
Q. What are the standard protocols for using Phe-Pro-Arg-PABA-Resorufin in protease detection assays?
- Methodological Answer : The substrate is typically reconstituted in dimethyl sulfoxide (DMSO) or assay buffer to ensure solubility. For chromogenic detection, hydrolysis by proteases (e.g., thrombin) releases PABA-Resorufin, measured spectrophotometrically at 405 nm. Fluorogenic detection (excitation/emission: 540/585 nm) enhances sensitivity in low-abundance protease activity studies. Include controls like substrate-only and enzyme-inhibited samples to validate specificity .
Q. How does this compound’s dual chromogenic/fluorogenic mechanism improve thrombin inhibitor screening?
- Methodological Answer : The substrate’s cleavage by thrombin releases a detectable signal proportional to enzyme activity. Fluorometric assays (lower detection limits: ~0.1 nM thrombin) are preferred for high-sensitivity studies, while chromogenic assays suit high-throughput screens. Calibration curves using known thrombin concentrations and inhibitors (e.g., dabigatran) are critical for quantifying inhibition efficacy .
Q. What are the key variables to control when preparing biological samples for this compound-based assays?
- Methodological Answer : Sample matrix effects (e.g., plasma proteins) can interfere with substrate-enzyme interactions. Pre-treatment steps like dilution, filtration, or protease inhibitor cocktails minimize interference. Validate recovery rates using spiked samples and compare against standard curves in buffer matrices .
Advanced Research Questions
Q. How can researchers optimize this compound’s sensitivity in complex biological matrices (e.g., blood or tissue homogenates)?
- Methodological Answer :
- Matrix Modulation : Dilute samples to reduce endogenous inhibitors or use affinity purification to isolate target proteases.
- Signal Amplification : Pair with fluorogenic enhancers (e.g., resorufin-binding proteins) or employ time-resolved fluorescence to mitigate background noise.
- Validation : Cross-validate results with orthogonal methods like HPLC-MS to confirm specificity .
Q. What experimental strategies address cross-reactivity in multi-enzyme systems when using this compound?
- Methodological Answer :
- Inhibitor Panels : Use selective protease inhibitors (e.g., aprotinin for serine proteases) to isolate target enzyme contributions.
- Kinetic Analysis : Measure initial reaction rates under varying substrate concentrations to distinguish kinetic parameters (Km, Vmax) of competing enzymes.
- Computational Modeling : Apply Michaelis-Menten kinetics simulations to deconvolute overlapping signals .
Q. How should researchers handle contradictory data between fluorogenic and chromogenic readouts in thrombin inhibition studies?
- Methodological Answer :
- Source Identification : Check for matrix interferences (e.g., autofluorescence in fluorometry) or substrate stability issues (e.g., photobleaching).
- Replicate Design : Perform triplicate assays with independent sample preparations.
- Data Normalization : Use internal standards (e.g., non-cleavable substrate analogs) to control for instrument variability. Statistical tools like Bland-Altman plots can assess agreement between methods .
Methodological Frameworks for Experimental Design
Q. What frameworks guide hypothesis formulation for studies involving this compound?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define research goals. For example:
- Feasibility : Ensure access to fluorometric detectors and thrombin-deficient plasma controls.
- Novelty : Explore understudied applications, such as detecting protease activity in extracellular vesicles.
- Ethical : Adhere to institutional guidelines for human-derived sample use .
Q. How can researchers integrate this compound with multi-omics workflows (e.g., proteomics or metabolomics)?
- Answer :
- Correlative Analysis : Use substrate-derived activity data to contextualize proteomic profiles (e.g., LC-MS/MS-identified thrombin isoforms).
- Automation : Implement robotic liquid handlers for high-throughput screening, coupled with data pipelines (e.g., Python/R scripts) for real-time kinetic analysis.
- Data Repositories : Share raw fluorescence/chromogenic data via platforms like Zenodo to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
